molecular formula C17H18N4OS B2599551 N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide CAS No. 1448060-38-5

N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide

Cat. No. B2599551
CAS RN: 1448060-38-5
M. Wt: 326.42
InChI Key: PLARKKXQJFYTGF-UHFFFAOYSA-N
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Description

“N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a thiazole ring (a type of heterocyclic compound), a pyrazole ring (another type of heterocyclic compound), and an acetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyrazole rings are both five-membered rings containing nitrogen, while the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .

Scientific Research Applications

Anticancer Activity

A study on thiazole derivatives, including compounds structurally similar to N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, highlighted their synthesis and investigation for anticancer activities. These compounds were evaluated against human lung adenocarcinoma cells and mouse embryoblast cell lines, with some derivatives showing selective cytotoxicity and high apoptosis percentages, albeit not as high as the standard cisplatin (Evren et al., 2019).

Antioxidant Activity

Research on coordination complexes constructed from pyrazole-acetamide derivatives, including structural analogs of the compound of interest, explored their antioxidant activities. These studies involved in vitro assays such as DPPH, ABTS, and FRAP, showing that these compounds exhibit significant antioxidant activities (Chkirate et al., 2019).

Analgesic Activity

Novel thiazole derivatives incorporating the pyrazole moiety have been synthesized and tested for analgesic activities using the tail immersion method in mice. Among these, certain compounds demonstrated high analgesic activity, indicating the potential of such structures for pain management research (Saravanan et al., 2011).

Antimicrobial Activity

Synthetic efforts have also focused on thiazole derivatives for their antimicrobial properties. These compounds were evaluated against a range of bacteria and fungi, with some showing significant anti-bacterial and anti-fungal activities. This suggests the potential use of such compounds in antimicrobial research (Saravanan et al., 2010).

Anti-inflammatory Activity

Derivatives of the compound of interest have been synthesized and assessed for anti-inflammatory activities. Certain compounds in this category showed significant activity, indicating their potential in anti-inflammatory drug development (Sunder & Maleraju, 2013).

Mechanism of Action

Target of Action

The primary target of the compound N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2-(1H-pyrazol-1-yl)acetamide, also known as N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide, is the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .

Mode of Action

N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide interacts with its target, the AhR, by inhibiting the nuclear translocation and DNA binding of AhR . This compound also inhibits the induction of AhR-dependent transcription, even at high concentrations .

Biochemical Pathways

The interaction of N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide with AhR affects the AhR signaling pathway . This pathway plays a crucial role in various biological processes, including cell cycle regulation, immune response modulation, and xenobiotic metabolism .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide’s action primarily involve the modulation of AhR activity . By inhibiting AhR, this compound can potentially influence a variety of cellular processes regulated by this receptor .

Action Environment

The action, efficacy, and stability of N-{[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}-2-(1H-pyrazol-1-yl)acetamide can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action may be affected by the presence of organic solvents.

Safety and Hazards

Without specific studies or data, it’s hard to provide accurate information on the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied for its potential uses in chemical synthesis or material science .

properties

IUPAC Name

N-[[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl]-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-12-6-3-4-7-14(12)17-20-13(2)15(23-17)10-18-16(22)11-21-9-5-8-19-21/h3-9H,10-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLARKKXQJFYTGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=C(S2)CNC(=O)CN3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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